5-Nitropyridin-3-ol

Description

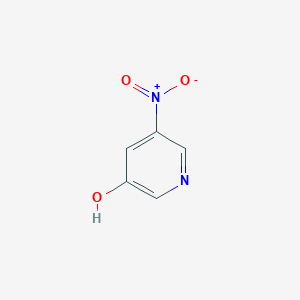

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-4(7(9)10)2-6-3-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNBWBJRTVNLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376560 | |

| Record name | 5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-26-0 | |

| Record name | 5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Nitropyridin-3-ol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its characteristics, synthesis, and potential biological relevance, presenting it in a structured format for easy reference and comparison.

Core Physical and Chemical Properties

This compound is a pale-yellow to yellow-brown solid.[1] While a definitive experimental melting point is not widely reported in the literature, its structural analogs and computed data suggest it is a solid at room temperature. The compound's key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 140.10 g/mol | [2] |

| CAS Number | 186593-26-0 | [1][2][3] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Boiling Point (Computed) | 411.7 °C at 760 mmHg | [4] |

| Flash Point (Computed) | 202.8 °C | [4] |

| Density (Computed) | 1.507 g/cm³ | [4] |

Synthesis and Reactivity

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is substituted with an electron-withdrawing nitro group and an electron-donating hydroxyl group. The nitro group deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the hydroxyl group is an activating, ortho-, para-directing group. The interplay of these two functional groups will govern the regioselectivity of further chemical modifications. The nitro group can also undergo reduction to an amino group, providing a route to a variety of other functionalized pyridine derivatives.

Spectroscopic Data

Detailed experimental spectral data for this compound is scarce in the public domain. However, based on the known spectral properties of related nitropyridine and hydroxypyridine compounds, the following characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the positions of the nitro and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups will exhibit characteristic downfield and upfield shifts, respectively.

-

FTIR: The infrared spectrum will likely show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-O stretching vibrations of the nitro group, and C=C and C=N stretching vibrations of the pyridine ring.

-

UV-Vis: The UV-Vis spectrum is expected to exhibit absorption maxima characteristic of a substituted pyridine ring containing a nitro group, which is a chromophore.

Potential Biological Activity

Nitropyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[7] The nitro group is a key pharmacophore in many bioactive molecules. While specific studies on the biological activity of this compound are limited, its structural features suggest potential for further investigation in drug discovery programs. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitro group) could facilitate interactions with biological targets such as enzymes and receptors.

Further research, including in vitro bioassays to evaluate its cytotoxicity against various cell lines and enzyme inhibition studies, is necessary to elucidate the specific biological and pharmacological properties of this compound.

Experimental Workflows and Logical Relationships

To facilitate further research and development involving this compound, the following diagrams illustrate a potential synthetic workflow and a logical relationship for investigating its biological activity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 186593-26-0 [matrix-fine-chemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 6. 3-Nitropyridine(2530-26-9) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

"5-Nitropyridin-3-ol" IUPAC name and structure

Introduction: 5-Nitropyridin-3-ol is a heterocyclic organic compound belonging to the nitropyridine class. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Nitropyridine derivatives have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[1] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the pyridine ring makes this compound a versatile scaffold for synthesizing more complex molecules and a subject of interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential mechanism of biological action.

Chemical Identity and Structure

The definitive identification of a chemical compound relies on its universally accepted nomenclature and structural identifiers.

-

IUPAC Name: The preferred IUPAC name for this compound is This compound .[2][3]

-

Synonyms: It is also known as 3-Hydroxy-5-nitropyridine and 5-nitro-3-pyridinol.[3]

-

CAS Number: 186593-26-0[3]

-

Molecular Formula: C₅H₄N₂O₃[3]

-

Structural Identifiers:

The structure consists of a pyridine ring substituted with a hydroxyl group at position 3 and a nitro group at position 5. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and predicting its behavior in biological systems. The following data has been compiled from computed and experimental sources.

| Property | Value | Source |

| Molecular Weight | 140.10 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown solid | N/A |

| Boiling Point | 411.7 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 202.8 °C (Predicted) | N/A |

| Density | 1.507 g/cm³ (Predicted) | N/A |

| XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Polar Surface Area | 78.9 Ų | [3] |

Synthesis and Experimental Protocols

While specific peer-reviewed synthetic protocols for this compound are not extensively detailed in readily available literature, a viable synthetic route can be postulated based on established chemical transformations for analogous pyridine derivatives. A common approach involves the nitration of an aminopyridine precursor, followed by a diazotization-hydrolysis sequence to introduce the hydroxyl group.

Proposed Synthetic Route: 3-Aminopyridine → 3-Amino-5-nitropyridine → this compound

Experimental Protocol: Proposed Synthesis of this compound

-

Step 1: Nitration of 3-Aminopyridine.

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 3-aminopyridine to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40-50 °C) for several hours to ensure the completion of the nitration reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction, precipitating the nitrated product, primarily 3-amino-5-nitropyridine.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Step 2: Diazotization and Hydrolysis of 3-Amino-5-nitropyridine.

-

Dissolve the 3-amino-5-nitropyridine from Step 1 in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C to form the intermediate diazonium salt.

-

Once the addition is complete, stir the solution for an additional 30 minutes at low temperature.

-

Gently heat the reaction mixture (e.g., to 60-80 °C). Nitrogen gas will evolve as the diazonium group is hydrolyzed and replaced by a hydroxyl group.[4]

-

After the gas evolution ceases, cool the solution and neutralize it to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

-

-

Analytical Confirmation: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[5]

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively characterized. However, the broader class of nitroaromatic compounds, including nitropyridines, are known to exert biological effects through specific mechanisms, often involving the enzymatic reduction of the nitro group.[1]

Postulated Mechanism of Action: Bioactivation by Nitroreductases

A widely accepted mechanism for the cytotoxicity of many nitroaromatic compounds is their activation by nitroreductase enzymes present in both prokaryotic and eukaryotic cells.[6]

-

Enzymatic Reduction: The electron-deficient nitro group of this compound can act as a substrate for nitroreductase enzymes (Type I or Type II).

-

Formation of Reactive Intermediates: These enzymes catalyze the reduction of the nitro group (-NO₂) to highly reactive intermediates, such as the nitroso (-NO) and hydroxylamine (-NHOH) species.[6]

-

Cellular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins. This can lead to disruption of cellular processes, induction of oxidative stress, and ultimately, cytotoxicity or apoptosis.

This bioactivation pathway is the basis for the antibacterial activity of drugs like nitrofurantoin and the targeted anticancer therapies that utilize nitroreductases for prodrug activation.[6] It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in antimicrobial or oncology research.

Conclusion

This compound is a well-defined chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data is sparse, its physicochemical properties can be reliably estimated, and a robust synthetic pathway can be proposed based on fundamental organic chemistry principles. Its structural similarity to other biologically active nitropyridines suggests that its potential mechanism of action likely involves enzymatic bioactivation, a pathway that is a cornerstone of several therapeutic strategies. This technical guide provides a foundational resource for researchers and scientists interested in exploring the synthesis, properties, and potential applications of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. 36625-63-5|6-Methyl-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

"5-Nitropyridin-3-ol" molecular weight and formula

An In-depth Technical Guide on 5-Nitropyridin-3-ol

This guide provides an overview of the fundamental physicochemical properties of this compound, a heterocyclic compound of interest in various research and development domains. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are critical for a range of applications, from analytical chemistry to computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | PubChem[1], CymitQuimica[2], Matrix Fine Chemicals[3], Alfa Chemistry[4] |

| Molecular Weight | 140.10 g/mol | PubChem[1] |

| Molecular Weight | 140.098 | CymitQuimica[2], Matrix Fine Chemicals[3] |

| Molecular Weight | 140.0969 | Alfa Chemistry[4] |

Physicochemical Properties

This compound, also known by its synonym 3-Hydroxy-5-nitropyridine, is a solid compound that typically appears in a pale-yellow to yellow-brown form[2].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are extensive and can be found in various chemical literature and patents. A generalized workflow for its characterization often involves:

-

Synthesis: Chemical synthesis through nitration of a pyridine precursor.

-

Purification: Recrystallization or column chromatography to achieve the desired purity, often 96% or higher[4].

-

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final compound.

Visualized Data Relationships

The following diagram illustrates the direct relationship between the compound's name and its core molecular identifiers.

References

An In-depth Technical Guide to 5-Nitropyridin-3-ol (CAS: 186593-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitropyridin-3-ol, alongside a detailed, inferred experimental protocol for its synthesis. While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, this guide also explores the known biological activities of the broader class of nitropyridines to offer insights into its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound, with the CAS number 186593-26-0, is a nitro-substituted pyridine derivative. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Hydroxy-5-nitropyridine, 5-nitro-3-pyridinol |

| Molecular Formula | C₅H₄N₂O₃ |

| Molecular Weight | 140.10 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Boiling Point | 411.7 °C at 760 mmHg |

| Flash Point | 202.8 °C |

| Density | 1.507 g/cm³ |

| InChI Key | GFNBWBJRTVNLMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1O)--INVALID-LINK--[O-] |

Synthesis of this compound: An Inferred Experimental Protocol

Reaction Scheme:

A plausible synthetic workflow for this compound.

Materials:

-

3-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Starting Material: Slowly add 3-hydroxypyridine to the cooled sulfuric acid with constant stirring. The temperature should be carefully monitored and maintained below 10°C.

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 3-hydroxypyridine in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature below 10°C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral. The precipitated solid can then be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Flow of the Synthesis:

Step-by-step synthesis and purification process.

Potential Biological Activity and Applications in Drug Development

While direct experimental data on the biological activity of this compound is scarce, the broader class of nitropyridines has been extensively studied and shown to possess a wide range of pharmacological activities.[3][4] These compounds are recognized as valuable scaffolds in medicinal chemistry.[3]

Nitropyridine derivatives have been reported to exhibit activities including:

-

Anticancer: Some nitropyridines have shown potential as anticancer agents.[3]

-

Antimicrobial: Antibacterial and antifungal properties have been observed in various nitropyridine compounds.[3]

-

Enzyme Inhibition: N-Methyl-5-nitropyridin-3-amine, a related compound, has been investigated as a potential enzyme inhibitor.[5]

The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, a hydrogen bond donor and acceptor, on the pyridine ring of this compound suggests that it could interact with biological targets. The nitro group can be metabolically reduced to form reactive intermediates that may exert cytotoxic effects, a mechanism often exploited in the design of antimicrobial and anticancer drugs.

Given the established biological potential of the nitropyridine scaffold, this compound represents a promising starting point for the synthesis of novel drug candidates. Further derivatization of the hydroxyl group or modification of the pyridine ring could lead to the development of compounds with enhanced potency and selectivity for various therapeutic targets.

Signaling Pathways: An Area for Future Investigation

Currently, there is no specific information in the scientific literature linking this compound to any particular signaling pathway. The general biological activities of nitropyridines suggest potential interactions with various cellular processes, but detailed mechanistic studies for this specific compound have not been published.

Future research could explore the effects of this compound on key signaling pathways implicated in diseases such as cancer and infectious diseases. For example, its potential to induce oxidative stress through the reduction of the nitro group could modulate redox-sensitive signaling pathways.

Hypothetical Signaling Interaction:

A potential mechanism of action for this compound.

Conclusion

This compound is a readily characterizable compound with a clear, albeit inferred, synthetic pathway. While its specific biological activities and mechanisms of action remain to be elucidated, its structural relationship to the broader class of bioactive nitropyridines makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its pharmacological properties and interactions with cellular signaling pathways is warranted to unlock its full therapeutic potential.

References

- 1. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-Methyl-5-nitropyridin-3-amine [smolecule.com]

Spectroscopic Profile of 5-Nitropyridin-3-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitropyridin-3-ol, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₅H₄N₂O₃) is a substituted pyridine derivative with significant potential in various chemical syntheses.[1] Its chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, imparts unique electronic and chemical properties. Accurate spectroscopic data is paramount for its identification, purity assessment, and the elucidation of its role in reaction mechanisms. This guide presents predicted spectroscopic data and generalized experimental protocols to facilitate its study.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data obtained from computational models. These predictions serve as a valuable reference for the initial identification and analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.8 - 9.0 | Singlet | H-2 |

| ~8.4 - 8.6 | Singlet | H-4 |

| ~7.5 - 7.7 | Singlet | H-6 |

| ~5.0 - 6.0 (broad) | Singlet | OH |

Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-3 |

| ~148 - 153 | C-5 |

| ~140 - 145 | C-2 |

| ~130 - 135 | C-6 |

| ~120 - 125 | C-4 |

Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1570 | Strong | C=C stretch (aromatic ring) |

| 1550 - 1500 | Strong | N-O stretch (nitro group) |

| 1350 - 1300 | Strong | N-O stretch (nitro group) |

| 1250 - 1150 | Medium | C-O stretch (hydroxyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 110 | Loss of NO ([M-NO]⁺) |

| 94 | Loss of NO₂ ([M-NO₂]⁺) |

| 84 | Loss of CO from [M-NO]⁺ |

| 66 | Further fragmentation |

Note: The molecular weight of this compound is approximately 140.10 g/mol .[1] Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic and phenolic compounds.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

This protocol is applicable for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives.

A. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

B. Data Acquisition:

-

Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

C. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Apply a baseline correction.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy Protocol

This protocol describes the analysis of a solid organic compound using the thin solid film method.[2]

A. Sample Preparation:

-

Place a small amount (a few milligrams) of this compound into a clean vial.

-

Add a few drops of a volatile solvent (e.g., methanol or acetone) to dissolve the solid.

-

Deposit a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

B. Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

C. Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.

A. Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

B. Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[3][4][5]

-

The resulting ions, including the molecular ion and various fragment ions, are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

C. Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Nitropyridin-3-ol. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from general chemical principles, data on structurally related compounds, and established protocols for physicochemical characterization.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄N₂O₃.[1][2][3] Its structure, featuring a pyridine ring substituted with both a nitro group and a hydroxyl group, suggests potential applications in medicinal chemistry and materials science. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, a hydrogen bond donor and acceptor, significantly influence the molecule's physicochemical properties, including its solubility and stability. Understanding these properties is critical for its potential development as a drug candidate or for other applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that most of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 140.10 g/mol | [2] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 186593-26-0 | [1][2] |

| Boiling Point (Predicted) | 411.7 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.507 g/cm³ | [3] |

| XLogP3 (Predicted) | 0.3 | [2] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to moderately soluble | The hydroxyl and pyridine nitrogen can form hydrogen bonds with water. The nitro group can also participate in dipole-dipole interactions. |

| Methanol, Ethanol | Soluble | Polar protic nature of alcohols facilitates hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent capable of solvating a wide range of compounds. |

| Dichloromethane | Sparingly soluble | Lower polarity compared to protic solvents. |

| Hexane | Insoluble | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |

Stability Profile

The stability of pyridine derivatives is generally considered to be high.[4] However, the presence of a nitro group can render the molecule susceptible to specific degradation pathways. A comprehensive stability assessment should evaluate the impact of pH, temperature, and light.

pH Stability

The ionization state of this compound will be pH-dependent due to the acidic hydroxyl group and the basic pyridine nitrogen. This can significantly influence its stability, as different ionic forms may have varying susceptibilities to degradation.[5][6] For instance, hydrolysis of the nitro group or other reactions could be catalyzed under acidic or basic conditions.

Thermal Stability

Nitropyridine derivatives are often thermally stable.[7][8] However, energetic nitro compounds can be prone to thermal decomposition at elevated temperatures.[9] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to determine its decomposition temperature and thermal behavior.

Photostability

Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to photochemical reactions, resulting in the formation of degradation products.[10][11][12][13] Photostability testing is crucial to determine the need for light-protective packaging and handling procedures.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable solubility and stability data. The following sections outline standard methodologies that can be applied to this compound.

Solubility Determination Protocol

A common method for determining thermodynamic solubility is the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability Study Protocols

Stability studies should be conducted according to ICH guidelines to ensure the data is suitable for regulatory submissions.

Workflow for pH Stability Study

Caption: General workflow for a pH-dependent stability study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 7, and 9).

-

Incubation: Store the solutions at a constant temperature (e.g., 40 °C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any major degradation products. The degradation kinetics can then be determined.

Methodology:

-

Sample Preparation: Prepare solid and solution samples of this compound.

-

Exposure: Expose the samples to a light source that meets ICH Q1B guideline requirements, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Protect identical samples from light to serve as dark controls.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradation products.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, general knowledge of nitroaromatic chemistry suggests potential routes of degradation.

Logical Relationship for Potential Degradation

Caption: Potential stressors and degradation pathways for this compound.

Possible degradation pathways could include:

-

Reduction of the nitro group: This is a common reaction for nitroaromatic compounds and can lead to the formation of nitroso, hydroxylamino, and amino derivatives.

-

Ring cleavage: Under harsh conditions, the pyridine ring could undergo cleavage.

-

Polymerization: Under certain stress conditions, phenolic compounds can be prone to polymerization.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessment.

Table 3: Recommended Analytical Techniques

| Technique | Application | Details |

| HPLC-UV | Quantification of this compound and its degradation products. | Reversed-phase chromatography is typically suitable for polar aromatic compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point. UV detection should be set at the wavelength of maximum absorbance for this compound. |

| LC-MS | Identification of unknown degradation products. | Provides molecular weight information, which is crucial for elucidating the structure of degradation products. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation. |

| NMR Spectroscopy | Structural elucidation of degradation products. | ¹H and ¹³C NMR are essential for confirming the chemical structure of isolated degradation products. |

| FTIR Spectroscopy | Functional group analysis. | Can be used to identify changes in functional groups during degradation. |

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking in the public literature, the provided protocols and theoretical considerations offer a solid foundation for researchers, scientists, and drug development professionals to undertake a comprehensive physicochemical characterization of this compound. The generation of such data is a critical step in assessing its potential for further development.

References

- 1. This compound | CAS 186593-26-0 [matrix-fine-chemicals.com]

- 2. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. bfarm.de [bfarm.de]

- 12. ema.europa.eu [ema.europa.eu]

- 13. q1scientific.com [q1scientific.com]

Potential Biological Activity of 5-Nitropyridin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropyridin-3-ol is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃. Its structure, featuring both a nitro group and a hydroxyl group on a pyridine ring, suggests the potential for diverse biological activities. The pyridine scaffold is a common motif in many pharmaceuticals, and the presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups can significantly influence its interaction with biological targets.[1][2] This guide will explore the theoretical potential of this compound in various therapeutic areas, drawing parallels from published research on analogous compounds.

Inferred Potential Biological Activities

Based on the biological activities of related nitropyridines and hydroxypyridine derivatives, this compound could plausibly exhibit the following activities:

-

Antimicrobial Activity: The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[3][4] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[5][6] Furthermore, various pyridine derivatives have demonstrated antibacterial and antifungal properties.[1][7] For instance, derivatives of 3-hydroxy-2-nitropyridine have been synthesized and shown to possess activity against various bacterial and fungal strains.[8]

-

Antitumor Activity: Many nitropyridine derivatives have been investigated for their potential as anticancer agents.[1][9] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Pyridine derivatives have been shown to exhibit cytotoxic effects on various human tumor cell lines.[10][11][12][13] The presence of a hydroxyl group, as seen in some active pyridine derivatives, has been correlated with enhanced antiproliferative activity.[2]

-

Enzyme Inhibition: The structural features of this compound suggest it could act as an inhibitor for various enzymes. For example, some nitropyridine derivatives have been identified as inhibitors of urease and chymotrypsin.[1]

Structure-Activity Relationship (SAR) Insights from Related Compounds

The following table summarizes quantitative data for structurally related compounds, which may provide a starting point for the investigation of this compound.

| Compound Class | Specific Compound/Derivative | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Nitropyridines | 5-nitropyridin-2-yl derivative | Urease Inhibition | IC₅₀: 29.21 ± 0.98 μM | [1] |

| Nitropyridines | 5-nitropyridin-2-yl derivative | Chymotrypsin Inhibition | IC₅₀: 8.67 ± 0.1 μM | [1] |

| Nitropyridines | Pyridino[2,3-f]indole-4,9-dione derivative (5) | Cytotoxicity (XF 498) | ED₅₀: 0.006 µg/ml | [10] |

| Nitropyridines | Pyridino[2,3-f]indole-4,9-dione derivative (5) | Cytotoxicity (HCT 15) | ED₅₀: 0.073 µg/ml | [10] |

| Nitropyridines | Pyridino[2,3-f]indole-4,9-dione derivative (7) | Cytotoxicity (HCT 15) | ED₅₀: 0.065 µg/ml | [10] |

| Hydroxypyridine Derivatives | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Antifungal (C. albicans, C. glabrata, C. tropicalis) | MIC: 62.5 μg/mL | [8] |

| Hydroxypyridine Derivatives | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Antibacterial (E. faecalis) | MIC: 7.8 μg/mL | [8] |

| Hydroxypyridine Derivatives | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Antibacterial (S. aureus) | MIC: 31.2 μg/mL | [8] |

Suggested Experimental Protocols for Future Investigation

To elucidate the biological activity of this compound, the following experimental workflows are proposed.

General Experimental Workflow

Caption: A general workflow for the synthesis, purification, biological screening, and mechanistic investigation of this compound.

Antimicrobial Activity Screening Protocol

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value can then be calculated.

Potential Signaling Pathway Involvement

Given the potential for antitumor activity, this compound could modulate various signaling pathways implicated in cancer. A hypothetical pathway is illustrated below.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 5-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropyridin-3-ol is a heterocyclic organic compound that has garnered interest within the scientific community due to its presence as a key structural motif in a variety of biologically active molecules. While direct, comprehensive studies on the mechanism of action of this compound are limited, analysis of its derivatives and related compounds has given rise to several compelling theories. This technical guide provides an in-depth exploration of these proposed mechanisms, supported by available data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The multifaceted nature of its potential biological targets suggests that this compound and its analogs may offer a rich scaffold for the development of novel therapeutics across diverse disease areas.

Core Mechanistic Action Theories

The biological activity of compounds containing the this compound core is not attributed to a single, definitive mechanism. Instead, evidence from various studies on its derivatives points towards at least four distinct, and potentially overlapping, theories of action:

-

Activation of Nicotinamide Phosphoribosyltransferase (NAMPT) and Modulation of NAD+ Metabolism: Derivatives of 2-amino-5-nitropyridin-3-ol have been identified as potent activators of NAMPT, a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.

-

Modulation of Ion Channels: The this compound scaffold has been incorporated into molecules that function as ligands for critical ion channels, including the Vanilloid Receptor 1 (VR1) and nicotinic acetylcholine receptors.

-

Allosteric Modulation of GABA-A Receptors: Fused imidazole derivatives of this compound have been shown to act as negative allosteric modulators of the GABA-A α5 subunit, suggesting an influence on neuro-inhibitory signaling.

-

Enzyme Inhibition: The broader class of nitropyridines has demonstrated inhibitory activity against a range of enzymes, indicating that this compound may also function as an enzyme inhibitor.[1]

-

Induction of Oxidative Stress: By analogy with other 5-nitroaromatic compounds, it is hypothesized that the nitro group of this compound could be enzymatically reduced to generate reactive oxygen species, a mechanism particularly relevant in antimicrobial contexts.

The following sections will delve into the evidence supporting each of these theories, presenting available quantitative data and relevant experimental methodologies.

Theory 1: NAMPT Activation and NAD+ Synthesis

One of the most promising lines of investigation for the mechanism of action of this compound derivatives is their role as activators of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy homeostasis, DNA repair, and various signaling processes.

A study focused on the discovery of NAMPT activators utilized 2-Amino-5-nitropyridin-3-ol as a starting material for the synthesis of novel compounds.[2] These synthesized molecules demonstrated potent activation of the NAMPT enzyme and were shown to increase intracellular NAD+ levels in cell-based assays.[2]

Quantitative Data for NAMPT Activator Derived from a this compound Analog

| Compound ID | NAMPT Enzyme Assay (EC50) | Cell-Based NAD+ Assay (% increase) | Reference |

| Compound 2 | Potent (EC50 not specified) | Significant increase | [2] |

Experimental Protocols

NAMPT Enzyme Assay: [2]

-

Principle: The assay measures the enzymatic product of NAMPT, nicotinamide mononucleotide (NMN), by chemically converting it to a fluorescent derivative.

-

Reagents: Recombinant human NAMPT enzyme, nicotinamide, ATP, PRPP, and a fluorescent probe that reacts with NMN.

-

Procedure:

-

The NAMPT enzyme is incubated with its substrates (nicotinamide and PRPP) and ATP in the presence of the test compound (derived from 2-amino-5-nitropyridin-3-ol).

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and a developing reagent is added to convert the NMN product into a fluorescent molecule.

-

Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

The activity of the compound is calculated as the percentage of the maximum activity achieved with a known NAMPT activator.

-

Cell-Based NAD+ Assay: [2]

-

Principle: This assay quantifies the intracellular levels of NAD+ in cells treated with the test compound.

-

Cell Line: Human Embryonic Kidney (HEK293A) cells.

-

Procedure:

-

HEK293A cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a defined period.

-

After treatment, the cells are lysed, and the intracellular NAD+ is extracted.

-

The amount of NAD+ in the cell lysate is measured using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

-

The increase in NAD+ levels is calculated relative to vehicle-treated control cells.

-

Signaling Pathway

References

An In-depth Technical Guide to 5-Nitropyridin-3-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridin-3-ol, a substituted pyridine derivative, has been a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound. While its biological activity is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a scaffold in drug discovery. This document details the seminal work on its synthesis, provides key physicochemical data, and outlines a detailed experimental protocol.

Introduction

This compound, also known as 3-hydroxy-5-nitropyridine, is a nitro-substituted aromatic heterocyclic compound. The presence of both a hydroxyl and a nitro group on the pyridine ring imparts unique electronic properties, making it a versatile intermediate in the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the hydroxyl group can be derivatized to introduce further functionalities. This guide delves into the historical synthesis and fundamental characteristics of this compound.

Discovery and History

The first synthesis of this compound was reported in the mid-20th century by the Dutch chemist H. J. den Hertog and his collaborators. Their extensive work on the chemistry of pyridine and its derivatives, published in the "Recueil des Travaux Chimiques des Pays-Bas," laid the foundation for the synthesis of many novel pyridine compounds. In 1950, den Hertog and his group described the nitration of 3-hydroxypyridine, which yielded a mixture of isomers, including 3-hydroxy-2-nitropyridine and the title compound, 3-hydroxy-5-nitropyridine (this compound)[1]. This pioneering work established the first viable route to this important chemical entity.

The logical workflow for the discovery and characterization of this compound can be visualized as follows:

Caption: Logical workflow from synthesis to potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Hydroxy-5-nitropyridine, 5-nitro-3-pyridinol | [2] |

| CAS Number | 186593-26-0 | [2] |

| Molecular Formula | C₅H₄N₂O₃ | [2] |

| Molecular Weight | 140.10 g/mol | [2] |

| Appearance | Pale yellow to brown crystalline solid | |

| Melting Point | 198-202 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in hot water, ethanol, and acetone. Sparingly soluble in cold water. |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the original method described by Den Hertog et al. for the nitration of 3-hydroxypyridine[1].

Materials:

-

3-Hydroxypyridine

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Sodium carbonate (Na₂CO₃) solution

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

pH paper or meter

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 20 g of finely powdered potassium nitrate to 100 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.

-

Addition of 3-Hydroxypyridine: Once the potassium nitrate is completely dissolved, slowly add 10 g of 3-hydroxypyridine to the stirred nitrating mixture. The temperature should be carefully controlled and not allowed to exceed 30 °C during the addition.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours with continuous stirring.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto 400 g of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. This will cause the nitrated products to precipitate.

-

Isolation of Isomers: The precipitate is a mixture of 3-hydroxy-2-nitropyridine and 3-hydroxy-5-nitropyridine. The isomers can be separated by fractional crystallization from hot water. 3-hydroxy-5-nitropyridine (this compound) is less soluble in hot water and will crystallize out first upon cooling.

-

Purification: The collected crystals of this compound can be further purified by recrystallization from hot water or ethanol to yield a pale yellow to brown crystalline solid.

The workflow for the synthesis and purification can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and the involvement of this compound in specific signaling pathways. As a class of compounds, nitropyridines have been investigated for a wide range of biological activities, including as potential antimicrobial and anticancer agents[3]. The nitroaromatic scaffold is present in several clinically used drugs.

Given the absence of direct evidence, any discussion on signaling pathways would be speculative. However, a general logical relationship for investigating the biological activity of a novel compound like this compound is presented below.

Caption: A logical relationship diagram for the biological evaluation of this compound.

Conclusion

This compound is a historically significant compound in the field of pyridine chemistry, with its first synthesis being a notable achievement in the mid-20th century. While its physicochemical properties are well-documented, its biological activities and potential applications in drug development remain largely unexplored in publicly accessible literature. The synthetic protocol outlined in this guide provides a clear path for its preparation, enabling further research into its potential as a building block for novel therapeutic agents. Future studies are warranted to elucidate its biological profile and to explore its potential as a lead compound in various disease areas.

References

Methodological & Application

Synthesis of 5-Nitropyridin-3-ol from 3-Hydroxypyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-nitropyridin-3-ol, a valuable building block in medicinal chemistry and drug development. Direct nitration of the readily available starting material, 3-hydroxypyridine, is challenging due to the formation of undesired isomers. This protocol outlines a robust multi-step synthetic route commencing with the acetylation of 3-aminopyridine, followed by a regioselective nitration, deprotection, and subsequent diazotization to yield the target compound. This method offers a reliable pathway to this compound, enabling its accessibility for further chemical exploration and incorporation into novel pharmaceutical agents.

Introduction

Pyridinol scaffolds are prevalent in a wide array of biologically active molecules. The introduction of a nitro group onto the pyridine ring can significantly modulate the electronic properties and biological activity of these compounds, making nitropyridinols attractive intermediates for drug discovery programs. Specifically, this compound serves as a key precursor for the synthesis of various kinase inhibitors and other therapeutic agents.

The direct electrophilic nitration of 3-hydroxypyridine predominantly yields the 2-nitro-3-hydroxypyridine isomer, making the synthesis of this compound via this route inefficient. To overcome this challenge, a multi-step approach starting from 3-aminopyridine is employed. This method involves the protection of the amino group, followed by a directed nitration, and subsequent conversion of the amino functionality to a hydroxyl group. This application note provides a comprehensive and detailed experimental procedure for this synthetic transformation.

Overall Reaction Scheme

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-Acetamidopyridine

-

To a stirred solution of 3-aminopyridine (10.0 g, 106.3 mmol) in dichloromethane (100 mL) at 0 °C, slowly add acetic anhydride (11.0 mL, 116.9 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-acetamidopyridine as a solid.

Step 2: Synthesis of 3-Acetamido-5-nitropyridine

-

To concentrated sulfuric acid (50 mL), cooled to 0 °C, add 3-acetamidopyridine (10.0 g, 73.4 mmol) portion-wise, maintaining the temperature below 10 °C.

-

To this solution, add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (6.0 mL, 142.2 mmol) dropwise, keeping the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture carefully onto crushed ice (200 g).

-

Neutralize the resulting solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-acetamido-5-nitropyridine.

Step 3: Synthesis of 3-Amino-5-nitropyridine

-

Suspend 3-acetamido-5-nitropyridine (10.0 g, 55.2 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (25 mL).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a 20% sodium hydroxide solution.

-

The precipitated 3-amino-5-nitropyridine is collected by filtration, washed with water, and dried.[1]

Step 4: Synthesis of this compound

-

Dissolve 3-amino-5-nitropyridine (5.0 g, 35.9 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (30 mL) at 0-5 °C.

-

To this solution, add a solution of sodium nitrite (2.7 g, 39.5 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Slowly heat the reaction mixture to 80 °C and maintain for 1 hour.

-

Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | 3-Acetamidopyridine | 3-Aminopyridine | Acetic Anhydride | Dichloromethane | 90-95 | 133-135 |

| 2 | 3-Acetamido-5-nitropyridine | 3-Acetamidopyridine | H₂SO₄, HNO₃ | - | 65-75 | 188-190 |

| 3 | 3-Amino-5-nitropyridine | 3-Acetamido-5-nitropyridine | HCl, H₂O | Water | 85-90 | 189-191 |

| 4 | This compound | 3-Amino-5-nitropyridine | NaNO₂, H₂SO₄, H₂O | Water/Ethyl Acetate | 50-60 | 198-200 |

Note: Yields are indicative and may vary depending on experimental conditions and scale.

Logical Workflow Diagram

Caption: Logical workflow for the synthesis.

Conclusion

The multi-step synthesis of this compound from 3-aminopyridine provides a reliable and scalable method for obtaining this important synthetic intermediate. The protocol detailed in this application note offers a clear and concise guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on the this compound scaffold. Careful control of reaction conditions, particularly during the nitration and diazotization steps, is crucial for achieving optimal yields and purity of the final product.

References

Application Notes and Protocols: Nitration of 5-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 5-Nitropyridin-3-ol. The information is compiled for use in a research and development setting.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. Pyridine derivatives, in particular, are a significant class of heterocyclic compounds, and their nitrated forms are precursors to a wide range of biologically active molecules. The introduction of a second nitro group onto a pre-nitrated hydroxypyridine, such as this compound, requires careful control of reaction conditions due to the influence of the existing substituents on the pyridine ring. The hydroxyl group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. This interplay of electronic effects will govern the regioselectivity of the subsequent nitration.

Experimental Protocol: Dinitration of this compound

This protocol describes a general method for the synthesis of 3-hydroxy-2,5-dinitropyridine or other dinitrated isomers from this compound using a mixed acid nitrating agent.

Safety Precautions:

-

Extreme Caution Advised: Nitration reactions are highly exothermic and can be explosive if not controlled properly. This reaction should only be performed by trained personnel in a well-ventilated fume hood with a blast shield.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.

-

Quenching: The reaction mixture must be quenched by slowly adding it to ice with vigorous stirring to dissipate the heat generated. Never add water to the concentrated acid mixture.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with a hotplate

-

Thermometer

-

Ice bath

-

Beaker for quenching

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound.

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of this compound via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate CO2 gas.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired dinitrated hydroxypyridine.

Quantitative Data Summary

The following table provides a summary of the quantitative data for the experimental protocol.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Starting material. |

| Concentrated Sulfuric Acid | 5-10 volumes per gram of starting material | Acts as a solvent and a catalyst. |

| Fuming Nitric Acid | 1.1 - 2.0 equivalents | The nitrating agent. The number of equivalents can be adjusted to control the degree of nitration. |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Crucial for controlling the exothermic reaction and preventing side reactions. Some dinitrations of hydroxypyridines are performed at higher temperatures (80-150 °C)[1]. |

| Reaction Time | 1 - 4 hours | Should be monitored by TLC. |

| Work-up and Purification | ||

| Quenching | Slow addition to crushed ice | Essential for safety and to precipitate the product. |

| Neutralization | Saturated Sodium Bicarbonate | To a pH of ~7. |

| Extraction Solvent | Ethyl Acetate | A common solvent for extracting organic products. |

Experimental Workflow Diagram

Caption: Workflow for the nitration of this compound.

References

Application Notes: 5-Nitropyridin-3-ol as a Key Intermediate for the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

References

- 1. mdpi.org [mdpi.org]

- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 5-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 5-Nitropyridin-3-ol (also known as 3-Hydroxy-5-nitropyridine), a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase method is typically employed for the analysis of polar aromatic compounds such as this.

Quantitative Data Summary

| Parameter | Value |

| Retention Time (t_R_) | ~ 4.8 min (Isocratic) |

| Wavelength (λ_max_) | 275 nm |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (or Trifluoroacetic acid)

-

Volumetric flasks, pipettes, and vials

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a 100 mL volumetric flask. Dilute to the mark to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Water:Acetonitrile (70:30) with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution.

-

Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound and for the separation and identification of volatile impurities. Due to the polarity of the hydroxyl group, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.

Quantitative Data Summary (Expected for TMS-derivatized this compound)

| Parameter | Value |

| Retention Time (t_R_) | Dependent on column and temperature program |

| Molecular Ion (M+•) | m/z 212 (for TMS derivative) |